Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate is an organic compound with the molecular formula C14H16BrF2NO2 It is a derivative of benzoic acid, featuring a bromine atom and a difluorocyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate typically involves a multi-step processThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce quinones.
Scientific Research Applications
Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate involves its interaction with specific molecular targets. The difluorocyclohexylamino group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Similar in structure but lacks the difluorocyclohexylamino group.
Methyl 2-bromobenzoate: Similar but without the difluorocyclohexylamino group.
2-Bromo-4-methylaniline: Contains a bromine atom and an amino group but differs in the overall structure .
Uniqueness
Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate is unique due to the presence of both the bromine atom and the difluorocyclohexylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H16BrF2NO2 |
---|---|
Molecular Weight |
348.18 g/mol |
IUPAC Name |
methyl 2-bromo-3-[(4,4-difluorocyclohexyl)amino]benzoate |
InChI |
InChI=1S/C14H16BrF2NO2/c1-20-13(19)10-3-2-4-11(12(10)15)18-9-5-7-14(16,17)8-6-9/h2-4,9,18H,5-8H2,1H3 |
InChI Key |
BUQAUGVPBWGTGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)NC2CCC(CC2)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.